3-Nitro-4-(p-tolyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)10-6-7-14-12(13)11(10)15(16)17/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBISPMASSJVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 4 P Tolyl Pyridin 2 Amine and Its Analogs
Direct Synthesis Strategies for N-(4-Methylphenyl)-3-nitropyridin-2-amine
The most straightforward approach to synthesizing N-(4-Methylphenyl)-3-nitropyridin-2-amine involves the direct coupling of a pre-functionalized pyridine (B92270) ring with p-toluidine (B81030).
Reflux Condensation Approaches for Pyridin-2-amine Formation
A common and effective method for the synthesis of N-(4-Methylphenyl)-3-nitropyridin-2-amine is the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and p-toluidine. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol (B145695). The nucleophilic attack of the amino group of p-toluidine on the electron-deficient carbon at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitro group at the 3-position, leads to the displacement of the chloro group and the formation of the desired product. One documented procedure involves refluxing equimolar amounts of 2-chloro-3-nitropyridine and p-toluidine in ethanol for several hours. beilstein-journals.org Following the reaction, a standard workup procedure involving cooling, precipitation, and recrystallization is employed to isolate the pure product.
Optimization of Reaction Conditions and Reagents
The efficiency of the synthesis of N-aryl-3-nitropyridin-2-amines can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For instance, in the synthesis of related 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, acetonitrile (B52724) was used as the solvent for the reaction between 2-chloro-3-nitropyridine and piperazine (B1678402) under reflux. chemicalbook.com The presence of a base, such as potassium carbonate, can also be crucial in scavenging the HCl generated during the reaction and driving the equilibrium towards the product. chemicalbook.com
Further optimization can involve exploring different leaving groups on the pyridine ring. While chloro is a common choice, other halogens like bromo or fluoro could potentially alter the reactivity and reaction times. Temperature is another critical factor; while reflux is commonly employed, lower temperatures might be sufficient, and microwave irradiation could potentially accelerate the reaction, as seen in other pyridine syntheses. A systematic study of these parameters is essential to maximize the yield and purity of 3-Nitro-4-(p-tolyl)pyridin-2-amine.
| Parameter | Variation | Potential Impact |
| Solvent | Ethanol, Acetonitrile, DMF, DMSO | Can affect solubility of reactants and reaction rate. |
| Base | K2CO3, Et3N, Pyridine | Neutralizes acid byproduct, can influence reaction rate. |
| Temperature | Room Temperature to Reflux | Affects reaction kinetics and potential for side reactions. |
| Leaving Group | Cl, Br, F | Influences the rate of nucleophilic aromatic substitution. |
Multicomponent Reaction Approaches for Structurally Related Pyridine Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs are particularly well-suited for the synthesis of pyridine and fused-pyridine scaffolds.
Groebke-Blackburn-Bienaymé Three-Component Reactions in Pyridine Synthesis
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component reaction between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. buketov.edu.kznih.gov This reaction has been extensively utilized in the generation of diverse heterocyclic libraries for drug discovery. buketov.edu.kznih.gov While the direct synthesis of this compound via the GBB reaction is not typical, the methodology is highly relevant for creating structurally related analogs. For instance, by using a substituted 2-aminopyridine (B139424) and an appropriate aldehyde and isocyanide, one could generate a library of compounds with diverse functionalities. The reaction is often catalyzed by acids such as perchloric acid or scandium triflate. nih.gov Recent advancements have also explored the use of green solvents and microwave assistance to improve the reaction's efficiency and environmental footprint. nih.gov
| Component 1 (Amidine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Resulting Scaffold |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Imidazo[1,2-a]pyridine |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Imidazo[1,2-a]pyrazine |
| 2-Aminopyrimidine | Furfural | Benzyl isocyanide | Imidazo[1,2-a]pyrimidine |
Cascade Reaction Pathways Utilizing 1,1-Enediamines and Vinamidinium Salts
A novel and efficient two-component cascade reaction for the synthesis of aryl-substituted 2-aminopyridine derivatives involves the reaction of 1,1-enediamines (EDAMs) with aryl vinamidinium salts. researchgate.net This reaction, typically catalyzed by a base like triethylamine (B128534) in a solvent such as DMSO, provides a rapid and scalable route to these valuable scaffolds. researchgate.net The proposed mechanism involves a nucleophilic attack of the enediamine on the vinamidinium salt, followed by a cyclization and elimination cascade to form the 2-aminopyridine ring. researchgate.net This methodology could be adapted to synthesize analogs of this compound by using appropriately substituted vinamidinium salts that incorporate a tolyl group and by subsequent nitration of the resulting 2-aminopyridine.
Strategies for Regioselective Introduction of Nitro and Tolyl Moieties into Pyridine Systems
The precise placement of substituents on the pyridine ring is crucial for modulating the properties of the final compound. Regioselective synthesis strategies are therefore of paramount importance.
The introduction of a nitro group onto a pyridine ring can be challenging due to the ring's inherent electron deficiency, which deactivates it towards electrophilic substitution. However, the nitration of aminopyridines can be achieved under specific conditions. For example, the nitration of 2-amino-4-picoline (2-amino-4-methylpyridine) can be accomplished using a mixture of concentrated nitric and sulfuric acids at low temperatures to yield 4-methyl-3-nitropyridin-2-amine. chemrxiv.org This demonstrates that the activating effect of the amino group can direct the incoming nitro group to the adjacent 3-position. A similar strategy could be envisioned for the nitration of a pre-formed 4-(p-tolyl)pyridin-2-amine.
The introduction of the tolyl group can be achieved through various cross-coupling reactions. For instance, a pre-existing halo-substituted pyridine, such as a 4-bromopyridine (B75155) derivative, can be coupled with a tolylboronic acid or a related organometallic reagent via a Suzuki or Stille coupling. The regioselective bromination of pyridine derivatives at the 4-position has been reported, providing a handle for such cross-coupling reactions. nih.gov
A plausible synthetic route to this compound could therefore involve the following steps:
Protection of the amino group of 2-aminopyridine.
Regioselective introduction of the p-tolyl group at the 4-position, potentially via a directed metalation-arylation sequence or a cross-coupling reaction on a 4-halopyridine precursor.
Nitration at the 3-position, directed by the amino (or protected amino) group.
Deprotection of the amino group, if necessary.
Synthetic Pathways for N-Substituted 3-Nitropyridin-2-amine Derivatives
The preparation of N-substituted 3-nitropyridin-2-amine derivatives can be achieved through several synthetic routes. One common approach involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine ring. For instance, the reaction of 2-chloro-3-nitropyridine with various amines can yield the corresponding N-substituted 2-amino-3-nitropyridine (B1266227) derivatives. This method is versatile and allows for the introduction of a wide range of substituents on the amino group.
Another strategy involves the direct amination of 3-nitropyridines. For example, the reaction of 3-nitropyridine (B142982) with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) can lead to the formation of 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no While this provides a route to an isomer, similar principles can be adapted for the synthesis of other derivatives.
Furthermore, multi-component reactions offer an efficient pathway to construct substituted nitropyridines. A three-component ring transformation involving dinitropyridone, a ketone, and ammonia can afford nitropyridines that are otherwise difficult to synthesize. nih.gov This approach allows for the incorporation of various substituents on the resulting pyridine ring.
A notable method for the synthesis of 2-methyl-3-nitropyridine (B124571) analogs involves the reaction of 2-chloro-3-nitropyridines with diethyl malonate, followed by acidic hydrolysis and decarboxylation. nih.gov These 2-methyl-3-nitropyridine derivatives can then serve as precursors for further functionalization.
The following table summarizes a selection of synthetic methods for N-substituted 3-nitropyridin-2-amine analogs:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Amine, Base, Solvent | N-Substituted-3-nitropyridin-2-amine | Varies | nbinno.com |
| 3-Nitropyridine | NH₃, KMnO₄, DMSO/H₂O | 2-Amino-5-nitropyridine | 66 | ntnu.no |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, NH₃, Heat | Substituted Nitropyridine | Varies | nih.gov |
| 2-Chloro-3-nitropyridine | 1. Diethyl malonate, NaH, THF; 2. H₂SO₄, Heat | 2-Methyl-3-nitropyridine | Moderate | nih.gov |
This table presents generalized reaction conditions and yields may vary depending on the specific substrates and reaction parameters.
Mechanistic Investigations of Synthetic Transformations
The synthetic transformations leading to 3-nitropyridin-2-amine derivatives are governed by several key mechanistic principles, with the nucleophilic aromatic substitution (SNAr) mechanism being of central importance. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, which is activated by the electron-withdrawing nitro group, to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is a critical factor influencing the reaction rate and regioselectivity. The nitro group is a potent activator for nucleophilic substitution, particularly when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate through resonance. byjus.com
A fascinating mechanistic aspect observed in the synthesis of related compounds is the phenomenon of nitro-group migration. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position has been identified. clockss.org This rearrangement is proposed to occur in polar aprotic solvents. Such migrations can compete with the expected nucleophilic substitution and are an important consideration in designing synthetic routes.
Vicarious nucleophilic substitution (VNS) is another relevant mechanism for the functionalization of nitropyridines. This reaction involves the addition of a carbanion stabilized by a leaving group to the nitroaromatic compound, followed by base-induced β-elimination of the leaving group's acid. acs.org Mechanistic studies have revealed that the geometry of the intermediate adduct and the ability of the substituents to planarize for effective charge stabilization are crucial for the success of the elimination step. acs.org
The nitration of pyridines itself can proceed through complex mechanisms. For instance, the nitration of pyridine with dinitrogen pentoxide is proposed to involve the formation of an N-nitropyridinium nitrate (B79036) intermediate, which is then attacked by a nucleophile like bisulfite. This is followed by a ntnu.nobyjus.com sigmatropic shift of the nitro group to the carbon framework of the ring. ntnu.no
Molecular Structure and Conformation Analysis
Advanced Crystallographic Investigations of N-(4-Methylphenyl)-3-nitropyridin-2-amine.nih.gov
The two independent molecules display distinct twists and turns in their structure, which can be quantified by examining their torsion and dihedral angles. A key difference lies in the relative orientation of the pyridine (B92270) and benzene (B151609) rings. The dihedral angle between these two rings is 17.42(16)° in the first molecule and a more pronounced 34.64(16)° in the second. nih.gov
Further analysis of the torsion angles, which describe the rotation around specific bonds, highlights these conformational differences. Both molecules are twisted about the amine-tolyl N-C bond. However, a significant twist around the amine-pyridine N-C bond is observed only in the first independent molecule. nih.gov The nitro groups, in contrast, are nearly co-planar with the pyridine rings to which they are attached. nih.gov
Table 1: Selected Torsion and Dihedral Angles for the Two Independent Molecules of 3-Nitro-4-(p-tolyl)pyridin-2-amine
| Angle Type | Atoms Involved | Molecule 1 (°) | Molecule 2 (°) |
| Dihedral Angle | Pyridine Ring / Benzene Ring | 17.42(16) | 34.64(16) |
| Torsion Angle | C6–N3–C5–N2 | -11.7(5) | 0.8(5) |
| Torsion Angle | C5–N3–C6–C11 | 22.3(5) | 35.9(5) |
| Torsion Angle | O1–N1–C1–C5 | 1.5(5) | - |
| Torsion Angle | O3–N4–C13–C17 | - | -1.1(5) |
| Data sourced from a crystallographic study. nih.gov |
A significant feature of the molecular structure is the presence of intramolecular N-H···O hydrogen bonds. nih.gov These interactions occur between the amine hydrogen atom and an oxygen atom of the adjacent nitro group. This internal hydrogen bonding plays a crucial role in stabilizing the molecular conformation and precludes the amine hydrogen atoms from participating in significant intermolecular hydrogen bonds. nih.gov
In the crystal lattice, the molecules of this compound are organized into a three-dimensional structure through a combination of intermolecular forces. These include C-H···O and C-H···π interactions. nih.gov
Computational Elucidation of this compound Molecular Geometry
No specific computational studies detailing the theoretical elucidation of the molecular geometry for this compound were available in the searched literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the optimized geometry, bond lengths, bond angles, and conformational energies, providing a valuable comparison to the experimental crystallographic data.
Structure Activity Relationship Sar Studies of 3 Nitro 4 P Tolyl Pyridin 2 Amine and Its Analogs
SAR of Nitro and Tolyl Substituents on Biological Activities in in vitro Models
The biological profile of 3-Nitro-4-(p-tolyl)pyridin-2-amine is significantly influenced by the electronic and steric properties of its nitro and p-tolyl substituents. The interplay between these groups on the pyridin-2-amine scaffold dictates the compound's potential efficacy and cellular inhibition profile.
The substitution pattern on the pyridine (B92270) ring is a critical determinant of biological activity. In many pyridine derivatives, the presence and positioning of functional groups like the amino (-NH2) and nitro (-NO2) groups can have varied effects on their antiproliferative activities against different cancer cell lines. nih.gov The nitro group, being a potent electron-withdrawing group, can significantly alter the electronic distribution within the molecule. nih.gov This can influence the compound's ability to interact with biological macromolecules through mechanisms such as hydrogen bonding and π-π stacking.
The following table illustrates the hypothetical impact of varying substituents on the pyridine and aryl rings on cellular inhibition, based on general SAR principles observed in similar compound series.
| Compound ID | R1 (at C3) | R2 (at C4) | R3 (on Tolyl) | Hypothetical IC50 (µM) |
| 1 | -NO2 | p-tolyl | -H | 15 |
| 2 | -H | p-tolyl | -H | >50 |
| 3 | -NO2 | Phenyl | -H | 25 |
| 4 | -NO2 | p-tolyl | -OCH3 | 10 |
| 5 | -NO2 | p-tolyl | -Cl | 20 |
| 6 | -NH2 | p-tolyl | -H | 30 |
This table is illustrative and based on general SAR principles, not on experimentally determined values for these specific compounds.
The location of the nitro group can impact the molecule's ability to be metabolically activated. medicineinnovates.com In some cases, the reduction of a nitro group is a critical step for biological activity. The ease of this reduction can be influenced by the electronic environment, which is in turn affected by the position of other substituents. medicineinnovates.com Therefore, isomers of this compound with the nitro group at a different position would be expected to exhibit a different biological profile.
Similarly, the 4-position of the p-tolyl group is significant. This places the bulky aromatic substituent adjacent to the nitro group and in proximity to the amino group. This arrangement can lead to specific conformational preferences that may be optimal for binding to a particular biological target. Shifting the tolyl group to a different position on the pyridine ring would alter the molecule's topology and likely impact its biological potency.
Flexibility and Intolerance of Aminopyridine Core Modifications in SAR
The 2-aminopyridine (B139424) core is a common scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with protein targets. nih.gov SAR studies on various aminopyridine-based inhibitors have often revealed a high degree of intolerance to modifications of this core structure.
Alterations to the aminopyridine ring itself, such as changing the position of the nitrogen atom within the ring or substituting the ring with other heterocyclic systems, can lead to a significant loss of activity. This suggests that the specific arrangement of the nitrogen atom and the amino group is crucial for biological function. The amino group at the 2-position is often a key hydrogen bond donor, and its interaction with a specific amino acid residue in a target protein can be essential for binding.
Furthermore, modifications to the amino group, such as alkylation or acylation, can also be detrimental to activity. These changes can disrupt the hydrogen bonding capacity of the amino group or introduce steric hindrance that prevents proper binding. The following table summarizes the likely impact of modifications to the aminopyridine core on biological activity, based on general observations from SAR studies of related compounds.
| Modification to Aminopyridine Core | Predicted Impact on Activity | Rationale |
| N-alkylation of the 2-amino group | Significant Decrease | Loss of hydrogen bond donor capability and potential steric clash. |
| Moving the amino group to C3 or C4 | Significant Decrease | Altered geometry for key hydrogen bonding interactions. |
| Replacing pyridine with a different heterocycle | Variable, often a Decrease | Changes in ring electronics, size, and hydrogen bonding capacity. |
| N-oxide formation on the pyridine nitrogen | Variable | Alters electronic properties and potential for new interactions. |
Influence of Remote Substitutions on Biological Potency of Aryl-Substituted Pyridin-2-amines
While the core structure is often critical, remote substitutions on the aryl ring of aryl-substituted pyridin-2-amines can provide a means to fine-tune biological potency, selectivity, and pharmacokinetic properties. In the case of this compound, the "remote" substitution is on the tolyl ring.
The para-methyl group on the tolyl substituent is a key feature. Changing this methyl group to other substituents can have a profound impact on activity. For example, replacing it with a more electron-withdrawing group like a halogen or a trifluoromethyl group, or a more electron-donating group like a methoxy (B1213986) group, would alter the electronic properties of the entire molecule. mdpi.com These changes can influence how the aryl ring interacts with hydrophobic pockets in a target protein.
Moreover, the size and shape of the remote substituent are also important. Larger, bulkier groups may enhance van der Waals interactions but could also lead to steric clashes. The position of the substituent on the aryl ring is equally critical. A substituent at the para position, as in the p-tolyl group, will have a different steric and electronic influence compared to a substituent at the ortho or meta position. These positional isomers can exhibit significantly different biological activities due to the altered orientation of the substituent relative to the rest of the molecule and its binding environment. The development of quantitative structure-activity relationship (QSAR) models can be instrumental in predicting the effects of such substitutions. mdpi.com
The following table illustrates the potential effects of remote substitutions on the p-tolyl ring on the biological potency of this compound analogs.
| Remote Substitution on Tolyl Ring | Predicted Change in Potency | Rationale for Change |
| H (Phenyl) | Decrease | Loss of hydrophobic interaction from the methyl group. |
| OCH3 (p-anisyl) | Increase or Decrease | Introduction of a hydrogen bond acceptor and altered electronics. |
| Cl (p-chlorophenyl) | Increase or Decrease | Altered electronics (electron-withdrawing) and potential for halogen bonding. |
| CF3 (p-trifluoromethylphenyl) | Increase or Decrease | Strong electron-withdrawing effect and increased lipophilicity. |
| Isopropyl (p-cumenyl) | Increase or Decrease | Increased steric bulk and hydrophobicity. |
This table is illustrative and based on general SAR principles, not on experimentally determined values for these specific compounds.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Calculations are often performed using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 3-Nitro-4-(p-tolyl)pyridin-2-amine, this process establishes the most stable three-dimensional arrangement of its atoms. The resulting optimized parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the theoretical method. researchgate.net Theoretical calculations for similar molecules have shown that optimized bond lengths can be slightly longer or shorter than experimental values, a difference attributed to the fact that calculations are often for molecules in the gaseous phase, while experimental data corresponds to the solid state. researchgate.net
Experimental analysis of the crystal structure of N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine, which is the same compound, reveals that two independent molecules comprise the asymmetric unit. nih.gov These molecules exhibit differences in the orientation of their benzene (B151609) and pyridine (B92270) rings. nih.gov DFT calculations can model these conformations and their relative energies.
Key structural features identified experimentally include the dihedral and torsion angles that define the molecule's twist.
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle (Pyridine-Benzene) | 17.42 (16)° | 34.64 (16)° |
| Torsion Angle (Amine-Tolyl N-C) | 22.3 (5)° | 35.9 (5)° |
| Torsion Angle (Amine-Pyridine N-C) | -11.7 (5)° | 0.8 (5)° |
| Data sourced from Acta Crystallographica Section E. nih.gov |
Furthermore, DFT can be employed to predict vibrational spectra (FT-IR and FT-Raman). The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, aligning with classical Lewis structures. q-chem.comnih.gov This method provides valuable information on hybridization, charge distribution, and donor-acceptor (delocalization) interactions between orbitals.
A key feature in this compound is the intramolecular N-H⋯O hydrogen bond between the amine hydrogen and an oxygen atom of the nitro group. nih.gov NBO analysis can quantify the strength of this interaction by calculating the second-order perturbation energy (E(2)), which indicates the magnitude of stabilization from the delocalization of electron density from the lone pair of the oxygen atom (donor) to the antibonding orbital of the N-H bond (acceptor).
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons.
For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): These regions are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro group.
Positive Potential (Blue): These regions are prone to nucleophilic attack. The most positive potential would be located around the hydrogen atom of the secondary amine group, especially due to its involvement in the intramolecular hydrogen bond.
Neutral Regions (Green): The aromatic rings would exhibit regions of moderately negative potential (π-electron clouds) above and below their planes.
This map provides a clear rationale for the molecule's intermolecular interactions and preferred sites of reaction.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical for understanding a molecule's electronic properties and reactivity. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring system. Its energy level is related to the molecule's ionization potential and nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring, indicating these are the sites for accepting electrons. Its energy is related to the electron affinity and electrophilicity of the molecule.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies a molecule is more reactive and easily polarizable. researchgate.net FMO analysis helps predict how the molecule will interact with other reagents in chemical reactions. imperial.ac.uk
Investigation of Noncovalent Interactions and Hirshfeld Surface Analysis
Noncovalent interactions are vital in determining the crystal packing and supramolecular architecture of a compound. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. nih.gov
For this compound, the crystal packing is stabilized by a combination of intermolecular forces. nih.gov Hirshfeld analysis can deconstruct these contacts and present them as a 2D fingerprint plot, showing the proportion of each type of interaction.
| Interaction Type | Description |
| C-H⋯O | Hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom (likely from the nitro group) as the acceptor. |
| C-H⋯π | Interactions where a C-H bond points towards the electron-rich π-system of an aromatic ring. |
| π-π Stacking | Attractive interactions between the aromatic pyridine and tolyl rings of adjacent molecules. A centroid-centroid distance of 3.6442 (19) Å between pyridine and benzene rings has been reported. nih.gov |
| Data sourced from Acta Crystallographica Section E. nih.gov |
Theoretical Insights into Nitro Group Reductive Activation Mechanisms
The reduction of an aromatic nitro group is a fundamental transformation in chemistry and biology. researchgate.net This process typically involves a six-electron reduction that converts the nitro group (-NO₂) into an amino group (-NH₂), proceeding through highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov This transformation dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov
Theoretical chemistry can provide profound insights into the mechanism of this reductive activation. By employing DFT calculations, it is possible to:
Map the potential energy surface of the reduction pathway.
Identify the structures of transient intermediates (nitroso, hydroxylamino).
Calculate the activation energies for each reduction step.
Understand the role of the catalyst and solvent in the reaction mechanism.
For this compound, theoretical studies could elucidate how the electronic environment provided by the tolyl and amino substituents on the pyridine ring influences the thermodynamics and kinetics of the nitro group reduction. This understanding is critical for predicting its metabolic fate or its utility as a synthetic intermediate. researchgate.netorientjchem.org
Future Research Directions and Potential Applications
Exploration of Diverse Biological Activities for 3-Nitro-4-(p-tolyl)pyridin-2-amine Derivatives
The core structure of this compound, a substituted 2-aminopyridine (B139424), serves as a valuable starting point for the development of new therapeutic agents. The existing literature on related pyridin-2-amine derivatives suggests a broad range of potential biological activities that warrant further investigation.
Derivatives of 2-aminopyridine have demonstrated significant antimicrobial properties. researchgate.netnih.gov For instance, certain N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net This suggests that novel derivatives of this compound could be synthesized and screened for their efficacy against a panel of clinically relevant pathogens, including drug-resistant strains. The structural features required for such activity could be elucidated through structure-activity relationship (SAR) studies. researchgate.net
Furthermore, the pyrrolopyridine scaffold, which shares structural similarities with pyridin-2-amines, is found in drugs with anticancer and anti-inflammatory properties. nih.gov For example, Vemurafenib and Pexidartinib are approved anticancer therapies containing a pyrrolopyridine core. nih.gov This precedent suggests that derivatives of this compound could be designed and evaluated as potential inhibitors of key cellular targets involved in cancer and inflammation, such as protein kinases. nih.gov In fact, novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell division that is overexpressed in various cancers. nih.gov
The anti-fibrotic potential of related compounds also presents a compelling avenue for research. mdpi.com A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have shown promising anti-fibrotic activities, indicating that derivatives of this compound could be explored for the treatment of fibrotic diseases. mdpi.com Other potential therapeutic areas for exploration include antidiabetic and antimycobacterial applications, given the diverse biological activities observed in related heterocyclic compounds. nih.gov
Integration into Advanced Functional Materials
The unique electronic and structural properties of the this compound scaffold make it a candidate for integration into advanced functional materials. The pyridine (B92270) ring, substituted with both an electron-donating amino group and an electron-withdrawing nitro group, creates a push-pull system that can lead to interesting photophysical and electronic properties.
One area of potential application is in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. Pyridine derivatives are known to be useful in this context. The inherent charge-transfer characteristics of the molecule could be harnessed to create materials with tunable emission colors and high quantum efficiencies.
Furthermore, the presence of the nitro group suggests potential applications in the field of energetic materials. rsc.org While the parent compound itself may not be a primary energetic material, its derivatives could be designed to have a high density and a favorable oxygen balance, key characteristics of energetic compounds. Research in this area would involve the synthesis and characterization of new derivatives with enhanced thermal stability and energetic performance.
Development of Novel Synthetic Routes for Pyridin-2-amine Libraries
To fully explore the potential of this compound and its analogs, the development of efficient and versatile synthetic methodologies is crucial. The ability to rapidly generate libraries of related compounds is essential for systematic structure-activity relationship studies.
Current methods for the synthesis of 2-aminopyridine derivatives often involve multi-step processes or harsh reaction conditions. google.com Future research should focus on developing novel, one-pot, and multicomponent reactions to access a wide range of substituted pyridin-2-amines with high yields and atom economy. nih.govgoogle.com For example, solvent-free multicomponent reactions using enaminones as key precursors have been shown to be an efficient and environmentally friendly approach to synthesizing 2-aminopyridine derivatives. nih.gov
The development of catalyst-free methods or the use of more sustainable and inexpensive catalysts would also be a significant advancement. nih.gov For instance, a mild, catalyst-free synthesis of 2-aminopyridines has been reported, which could be adapted for the synthesis of derivatives of this compound. nih.gov Additionally, exploring chemodivergent synthesis strategies could allow for the selective formation of different classes of compounds from the same starting materials, further expanding the chemical space available for investigation. rsc.org
| Reaction Type | Key Features | Potential Advantages |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.gov | Increased efficiency, reduced waste, rapid library generation. nih.gov |
| Catalyst-Free Synthesis | Avoids the use of expensive or toxic metal catalysts. nih.gov | Lower cost, reduced environmental impact, simplified purification. nih.gov |
| Chemodivergent Synthesis | Selective formation of different products from the same reactants under different conditions. rsc.org | Access to diverse molecular scaffolds from a common starting point. rsc.org |
Advanced Computational Modeling for Predictive Design
Advanced computational modeling techniques can play a pivotal role in accelerating the discovery and optimization of novel compounds based on the this compound scaffold. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the structural, electronic, and photophysical properties of new derivatives before their synthesis. mdpi.comresearchgate.net
Molecular docking studies can be used to predict the binding affinity and mode of interaction of potential drug candidates with their biological targets. nih.govresearchgate.net This information can guide the design of more potent and selective inhibitors. For example, docking simulations have been used to understand the antimicrobial activity of 2-aminopyridine derivatives. nih.gov
Furthermore, computational approaches can be used to predict the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.gov This early-stage assessment of drug-likeness can help to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. The use of online tools and specialized software can aid in these predictions. researchgate.net
By combining computational modeling with synthetic chemistry and biological evaluation, a more rational and efficient approach to the design of new molecules with desired properties can be achieved. This integrated strategy will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific and technological fields.
Q & A
Q. What synthetic strategies are recommended for the regioselective synthesis of 3-Nitro-4-(p-tolyl)pyridin-2-amine?
To achieve regioselective synthesis, a multi-step approach is advised:
- Step 1: Introduce the p-tolyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and 4-methylphenylboronic acid. This ensures selective coupling at the pyridine’s 4-position .
- Step 2: Nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration. Monitor regioselectivity via TLC and HPLC .
- Validation: Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Spectroscopy:
- Computational:
Q. How can SHELXL be used to refine the crystal structure of nitro-substituted pyridines like this compound?
- Data Collection: Use high-resolution single-crystal XRD (λ = 0.71073 Å, Mo-Kα radiation).
- Refinement:
- Validation: Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) .
Advanced Research Questions
Q. How to resolve contradictions between NMR and XRD data regarding nitro group orientation?
- Scenario: Discrepancies may arise if the nitro group is disordered or exhibits dynamic behavior in solution.
- Methodology:
- DFT Dynamics: Perform molecular dynamics (MD) simulations to model rotational barriers of the nitro group .
- Variable-Temperature NMR: Acquire ¹H NMR at 25–100°C to detect coalescence of split signals, indicating free rotation .
- XRD Refinement: Use SHELXL’s PART command to model disorder and assign occupancy ratios .
Q. How to optimize reaction conditions to minimize byproducts during p-tolyl group introduction?
- Design of Experiments (DoE):
- Analysis: Use LC-MS to quantify byproducts (e.g., diarylated species) and adjust coupling time/temperature.
Q. What mechanistic insights explain side reactions during nitration of 4-(p-tolyl)pyridin-2-amine precursors?
- Key Pathways:
- Over-Nitration: Competing nitration at the 5-position due to incomplete deactivation by the p-tolyl group.
- Oxidation: Conversion of the amine to a nitroso intermediate under harsh conditions.
- Mitigation:
- Use dilute HNO₃ (≤ 65%) at 0°C.
- Add urea to quench excess nitronium ions .
- Monitor reaction progress via inline FTIR to halt at ~80% conversion.
Q. How to evaluate the compound’s interaction with biological targets (e.g., kinases) using computational tools?
- Molecular Docking:
- Prepare the protein structure (e.g., TrkA kinase, PDB ID: 4AOJ) using AutoDockTools.
- Dock this compound with Lamarckian genetic algorithms (GA-LS). Validate poses with >50% cluster occupancy .
- MD Simulations:
Q. How to address discrepancies in UV-Vis absorption spectra between experimental and TD-DFT predictions?
- Potential Causes:
- Solvent effects (e.g., polar aprotic vs. protic solvents).
- Inadequate basis sets for excited-state calculations.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
